Here are some specific examples of scientific research applications of Bis(triphenylphosphine)dicarbonylnickel:
Bis(triphenylphosphine)dicarbonylnickel is an organometallic compound with the chemical formula C₃₈H₃₀NiO₂P₂. It consists of a nickel center coordinated by two triphenylphosphine ligands and two carbonyl groups. This compound is notable for its unique structure, which allows it to participate in various
Several methods exist for synthesizing bis(triphenylphosphine)dicarbonylnickel:
The applications of bis(triphenylphosphine)dicarbonylnickel are diverse:
Interaction studies involving bis(triphenylphosphine)dicarbonylnickel often focus on its reactivity with other organic substrates and its behavior in catalytic cycles. Research indicates that the electronic properties of the triphenylphosphine ligands significantly influence the reactivity of the nickel center. Additionally, studies have shown that this compound can interact with various substrates to form stable intermediates, which are crucial for understanding its catalytic mechanisms .
Several compounds share structural or functional similarities with bis(triphenylphosphine)dicarbonylnickel. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Dicarbonylbis(triphenylphosphine)nickel | C₃₈H₃₀NiO₂P₂ | Similar ligand structure; used in similar reactions |
Bis(diphenylphosphino)nickel | C₃₈H₃₀NiO₂P₂ | Different phosphine ligands; potential for varied reactivity |
Nickel tetracarbonyl | Ni(CO)₄ | More reactive; lacks phosphine ligands |
Bis(triphenylphosphine)dicarbonylnickel is unique due to its specific ligand arrangement and stability under various reaction conditions, making it particularly effective for catalysis compared to other nickel complexes .
The ligand substitution of $$ \text{Ni(CO)}4 $$ with triphenylphosphine ($$ \text{PPh}3 $$) remains the most direct route to $$ \text{Ni(CO)}2(\text{PPh}3)2 $$. This reaction proceeds via a dissociative mechanism, where the loss of CO ligands generates a coordinatively unsaturated intermediate:
$$
\text{Ni(CO)}4 \rightarrow \text{Ni(CO)}3 + \text{CO} \quad (\text{rate-determining step})
$$
Subsequent addition of $$ \text{PPh}3 $$ yields $$ \text{Ni(CO)}3(\text{PPh}3) $$, which further reacts to form the bis-phosphine complex. Kinetic studies confirm first-order dependence on $$ \text{Ni(CO)}4 $$, with no influence from $$ \text{PPh}3 $$ concentration, consistent with a dissociative pathway.
Alternative routes involve reductive carbonylation of $$ \text{NiCl}2(\text{PPh}3)2 $$ in ethanol under CO atmosphere, facilitated by sodium methanethiolate ($$ \text{MeSNa} $$). This method avoids handling toxic $$ \text{Ni(CO)}4 $$, though it requires stringent anhydrous conditions to prevent nickel hydroxide formation.
Solvent choice critically impacts yield and purity. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) enhance ligand substitution rates due to their ability to stabilize charged intermediates. Conversely, benzene and ethanol are preferred for recrystallization, yielding light yellow crystals with >98% purity.
Table 1: Solvent Effects on $$ \text{Ni(CO)}2(\text{PPh}3)_2 $$ Synthesis
Solvent | Reaction Rate (rel.) | Yield (%) | Purity (%) |
---|---|---|---|
DMF | 1.5 | 92 | 95 |
THF | 1.3 | 89 | 97 |
Ethanol | 0.7 | 75 | 90 |
Benzene | 0.5 | 68 | 99 |
The addition of triethyl orthoformate ($$ \text{HC(OEt)}3 $$) as an *in situ* dehydrating agent has revolutionized nickel(0) syntheses. By sequestering water during the reaction of $$ \text{NiCl}2·6\text{H}2\text{O} $$ with $$ \text{PPh}3 $$, it prevents hydrolysis and oxidization, elevating yields from <50% to >85%. The mechanism involves esterification of water:
$$
\text{HC(OEt)}3 + \text{H}2\text{O} \rightarrow \text{HCO}2\text{H} + 3\text{EtOH}
$$
This approach also facilitates the synthesis of related complexes like $$ \text{NiBr}2(\text{PPh}3)2 $$ and $$ \text{NiCl}_2(\text{dppe}) $$ (dppe = 1,2-bis(diphenylphosphino)ethane).
$$ \text{Ni(CO)}2(\text{PPh}3)_2 $$ is highly air-sensitive, with catalytic activity diminishing upon exposure to oxygen. Stabilization strategies include:
Table 2: Stability of $$ \text{Ni(CO)}2(\text{PPh}3)_2 $$ Under Various Conditions
Condition | Half-Life (days) | Activity Retention (%) |
---|---|---|
Air (25°C) | 1 | <10 |
Argon (2-8°C) | 30 | 95 |
HMPA Solution | 60 | 85 |
Data sourced from.
Zinc plays a critical role in facilitating reductive elimination during nickel-catalyzed homocoupling of aryl halides. In Ni/PPh₃ systems, zinc acts both as a stoichiometric reductant and a mediator of metallate intermediates. Studies on [(PPh₃)₂Niᴵᴵ(Ar)Cl] intermediates reveal that zinc chloride ([ZnCl₂]) promotes transmetalation via [ArZnCl] species, enabling aryl–aryl bond formation [1] [3]. Computational analyses further demonstrate that zinc coordinates to nickel as a Z-type ligand, reducing electron density at the nickel center and lowering the energy barrier for reductive elimination [2]. This Zn-assisted pathway is distinct from conventional oxidative addition/reductive elimination cycles, as it bypasses high-energy Niᴵᴵᴵ intermediates [1] [2].
The interplay between zinc and nickel speciation is exemplified in DMF solvent systems, where [ZnCl₃(DMF)]⁻ formation modulates catalytic activity. At optimal [ZnCl₂] concentrations, zinc accelerates turnover by stabilizing nickel intermediates, but excess zinc inhibits catalysis by sequestering phosphine ligands or chloride ions [1]. This dual behavior underscores the importance of balancing zinc stoichiometry to maintain catalytic efficiency.
Halide abstraction competes with oxidative addition in nickel-phosphine complexes, profoundly influencing oxidation states and catalytic pathways. Density functional theory (DFT) studies show that halide abstraction from [Ni(PPh₃)₃] via open-shell singlet transition states generates Niᴵ species, while oxidative addition favors Niᴵᴵ intermediates [3]. In homocoupling reactions, [ZnCl₂] accelerates halide abstraction from [(PPh₃)₂NiCl₂], forming [NiᴵᴵCl(DMF)₅]⁺[ZnCl₃(DMF)]⁻ and shifting the Niᴵᴵ/Ni⁰ equilibrium toward Niᴵᴵ [1].
This speciation dynamic creates self-limiting catalytic cycles: as [ZnCl₂] accumulates, it inhibits further turnover by depleting active Ni⁰ species. Reactivation occurs through phosphine ligand addition or exogenous chloride introduction, which restores Niᴵᴵ intermediates capable of dinuclear metathesis [1] [3]. The solvent’s dielectric constant further modulates these effects, with polar aprotic solvents like DMF stabilizing ionic nickel-zinc complexes [1].
Nickel-phosphine complexes activate CO₂ through distinct coordination modes. In η¹ binding, CO₂ interacts monodentately with the nickel center, as observed in [(PPh₃)₂Ni(CO₂)] adducts [4]. This mode facilitates charge transfer from nickel to CO₂, polarizing the C–O bonds for subsequent functionalization. In contrast, η² coordination involves simultaneous interaction of both oxygen atoms with the metal center, though this is less common in phosphine-ligated nickel systems [4].
The choice of solvent and ancillary ligands dictates the preferred coordination mode. For example, sterically demanding ligands like PPh₃ favor η¹ binding due to reduced accessibility of the nickel center, while weaker field ligands may enable η² coordination [4]. These differences impact catalytic outcomes: η¹-bound CO₂ undergoes selective carboxylation of alkenes to branched carboxylic acids, whereas η² coordination might enable alternative pathways like C–C coupling [6].
Metal-ligand cooperation (MLC) in nickel-phosphine complexes enables unconventional CO₂ activation mechanisms. In [(PPh₃)₂Ni–H] systems, the hydride ligand participates in heterolytic CO₂ cleavage, generating formate intermediates [4]. Concurrently, the phosphine ligands stabilize low-coordinate nickel centers, enabling reversible binding of CO₂ and reaction intermediates.
This cooperative mechanism is exemplified in the carboxylation of propene using NiX₂(PPh₃)₂ (X = Cl, Br, I) catalysts. Here, CO₂ insertion into nickel-hydride bonds produces metallocarboxylates, which subsequently transfer the carboxyl group to the alkene [6]. The halogen identity (X) modulates catalytic activity, with iodide ligands enhancing turnover by facilitating CO₂ insertion [6]. MLC thus provides a versatile platform for CO₂ utilization in synthetic chemistry.
While specific studies on Bis(triphenylphosphine)dicarbonylnickel in alkyne polymerization are limited in the provided sources, general principles of nickel catalysis suggest potential radical-based initiation. Nickel⁰ complexes can undergo single-electron oxidation to Niᴵ, generating radical intermediates that propagate polymer chains. The phosphine ligands likely stabilize Niᴵ species, enabling controlled radical polymerization [3].
Solvent polarity and coordinating ability influence nickel’s oxidation state and ligand dissociation dynamics, which in turn affect polymer microstructure. Polar aprotic solvents like DMF may favor ionic nickel species, leading to syndiotactic polymers, while nonpolar solvents could promote neutral Ni⁰ centers for isotactic propagation [1]. However, detailed mechanistic studies on solvent-regioselectivity relationships remain an area for future investigation.
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